molecular formula C13H16N2 B000676 Dexmedetomidine CAS No. 113775-47-6

Dexmedetomidine

Katalognummer: B000676
CAS-Nummer: 113775-47-6
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: CUHVIMMYOGQXCV-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dexmedetomidin ist ein hochspezifischer Alpha-2-Adrenozeptor-Agonist, der vor allem wegen seiner sedativen und analgetischen Eigenschaften eingesetzt wird. Es wird häufig in klinischen Einrichtungen zur Sedierung während verschiedener Eingriffe und auf Intensivstationen verwendet. Dexmedetomidin ist bekannt für seine Fähigkeit, Sedierung ohne signifikante Atemdepression zu bewirken, was es zu einer wertvollen Alternative zu anderen Sedativa macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Dexmedetomidin wird aus 2,3-Dimethylphenylacetonitril durch eine Reihe chemischer Reaktionen synthetisiert. Die Synthese umfasst die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von Dexmedetomidin erfolgt in der Regel nach dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig als Dexmedetomidinhdydrochlorid für medizinische Zwecke formuliert .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dexmedetomidin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Dexmedetomidin, die unterschiedliche pharmakologische Eigenschaften haben können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dexmedetomidine is synthesized from 2,3-dimethylphenylacetonitrile through a series of chemical reactions. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated as this compound hydrochloride for medical use .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

Dexmedetomidine is synthesized via asymmetric Friedel-Crafts alkylation and subsequent resolution of its racemic mixture ( ):

Friedel-Crafts Alkylation

  • Reactants : 1-(1-Chloroethyl)-2,3-dimethylbenzene and N-trimethylsilylimidazole (N-TSIM).
  • Catalyst : Lewis acids (e.g., TiCl₄, AlCl₃) in CH₂Cl₂.
  • Conditions : 0–10°C, 15–24 hours.
  • Yield : 35–44% after resolution ( ).

Reaction Scheme :C6H5Cl+C5H9N2SiTiCl4/CH2Cl2Medetomidine Racemic  DDTAThis compound\text{C}_6\text{H}_5\text{Cl}+\text{C}_5\text{H}_9\text{N}_2\text{Si}\xrightarrow{\text{TiCl}_4/\text{CH}_2\text{Cl}_2}\text{Medetomidine Racemic }\xrightarrow{\text{ DDTA}}\text{this compound}

Chiral Resolution

  • Resolving Agent : (+)-Di-p-toluoyl-tartaric acid [(+)-DDTA].
  • Solvent System : Isopropanol-water (1:1 v/v).
  • Yield : 44% enantiomeric excess ( ).

Prodrug Modifications

This compound prodrugs were designed to enhance stability and reduce hemodynamic side effects ( ):

Functional Group Modifications

Prodrug TypeFunctional GroupMetabolic Time (Plasma)Molecular Efficiency (%)
Ester Acetyl5–30 min98–107
Carbonate Ethyl carbonate2–15 min102–109
Carbamate Methyl carbamate>15 min89–94
Phosphate Phosphate ester>1 hour76–82
  • Key Reaction : Enzymatic hydrolysis (esterases, CYP2A6) releases active this compound ( ).
  • Notable Prodrug : 2d (ethyl carbonate) exhibits rapid decomposition (2 min) and 107% molecular efficiency ( ).

Metabolic Pathways

This compound undergoes extensive hepatic biotransformation ( ):

Primary Metabolic Reactions

  • Glucuronidation :
    • Enzyme : UGT2B10/UGT1A4.
    • Metabolite : N-glucuronide (34% of urinary excretion).
  • Oxidation :
    • Enzyme : CYP2A6 (major), CYP1A2/2E1/2D6 (minor).
    • Metabolites : 3-Hydroxy-, 3-carboxy-, and N-methyl derivatives.
  • Excretion :
    • Urine : 95% (as metabolites).
    • Feces : 4% ( ).

Half-Life Data

PopulationDistribution Half-LifeTerminal Half-Life
Healthy Adults6 min2.1–3.1 hours
ICU PatientsVariable2.2–3.7 hours

pH-Dependent Hydrolysis

  • Optimal Stability : pH 4.5–7.0 ( ).
  • Degradation Products : Imidazole ring oxidation products (e.g., 3-carboxy-N-methyl this compound) under alkaline conditions ( ).

Thermal Stability

  • Melting Point : 156.5–157.5°C (hydrochloride salt) ( ).
  • Storage : Stable at 25°C in aqueous solution for 24 hours ( ).

Salt Formation

This compound hydrochloride (C₁₃H₁₆N₂·HCl) is the primary pharmaceutical form:

  • Synthesis : Salification with HCl in ethanol/THF ( ).
  • Yield : 91.5% after recrystallization ( ).
  • Properties :
    • Molecular Weight : 236.7 g/mol.
    • Solubility : Freely soluble in water (1% solution pH 4.3) ( ).

Reactivity with Biomolecules

  • Protein Binding : 94% (primarily albumin) ( ).
  • Drug-Drug Interactions : Minimal displacement with warfarin, digoxin, or lidocaine ( ).

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Dexmedetomidine acts primarily through the activation of alpha-2 adrenergic receptors in the central nervous system, leading to decreased norepinephrine release. This mechanism results in sedation, analgesia, and anxiolysis while preserving respiratory function, making it an attractive option for various clinical settings .

Sedation in Intensive Care Units (ICUs)

  • Use Case : this compound is utilized for sedation in mechanically ventilated patients and those undergoing complex surgical procedures.
  • Benefits :
    • Reduced duration of mechanical ventilation.
    • Lower incidence of delirium and agitation.
    • Minimal respiratory depression compared to traditional sedatives .

Perioperative Use

  • Use Case : Administered as a premedication agent to reduce anxiety and provide sedation during surgical procedures.
  • Benefits :
    • Effective in managing postoperative pain when used as an adjunct to opioids.
    • Decreased postoperative nausea and vomiting (PONV) .

Analgesic Properties

  • Use Case : Employed as an analgesic adjunct in various surgical settings, particularly where opioid-sparing strategies are desired.
  • Benefits :
    • Provides effective analgesia with a favorable side effect profile.
    • Can enhance the effects of regional anesthesia techniques .

Pediatric Applications

  • Use Case : Used for sedation and premedication in pediatric patients undergoing invasive procedures.
  • Benefits :
    • Anxiolytic effects make it suitable for children who may experience distress during procedures .

Case Study 1: this compound in Awake Craniotomy

In a study involving patients undergoing awake craniotomy for seizure resection, this compound was administered as the sole sedative agent. The results indicated satisfactory sedation levels while maintaining patient responsiveness needed for intraoperative assessments .

Case Study 2: ICU Sedation Protocol

A retrospective analysis of ICU patients revealed that those sedated with this compound had shorter ICU stays and lower rates of delirium compared to those receiving traditional sedatives like propofol or benzodiazepines. This highlights its efficacy in critically ill populations .

Data Summary

Application AreaKey BenefitsClinical Evidence
ICU SedationReduced duration of ventilation; lower deliriumStudies show significant improvements in outcomes
Perioperative SedationDecreased PONV; effective pain managementSupported by various clinical trials
Pediatric SedationEffective anxiolysis; improved procedural comfortPositive outcomes reported in pediatric studies
Analgesic AdjunctOpioid-sparing; enhanced analgesic effectsEvidence from surgical settings supports efficacy

Wirkmechanismus

Dexmedetomidine exerts its effects by activating alpha-2 adrenergic receptors in the central nervous system. This activation leads to inhibition of norepinephrine release, resulting in sedation, analgesia, and anxiolysis. The primary molecular targets are the alpha-2 receptors located in the locus coeruleus, which play a crucial role in regulating sleep and arousal .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Dexmedetomidin

Dexmedetomidin ist aufgrund seiner hohen Selektivität für Alpha-2-Adrenozeptoren einzigartig, was zu einer minimalen Atemdepression im Vergleich zu anderen Sedativa führt. Seine Fähigkeit, eine Sedierung zu bewirken, die dem natürlichen Schlaf ähnelt, zusammen mit seinen analgetischen und anxiolytischen Eigenschaften, machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen .

Biologische Aktivität

Dexmedetomidine (DEX) is a highly selective α2-adrenergic receptor agonist that has gained prominence in clinical settings for its sedative and analgesic properties. Its biological activity extends beyond sedation, influencing various physiological and biochemical pathways. This article explores the mechanisms, effects, and clinical implications of this compound, supported by research findings and case studies.

This compound primarily exerts its effects through the activation of α2-adrenergic receptors, which are G protein-coupled receptors located in the central nervous system (CNS) and peripheral tissues. The activation of these receptors leads to several downstream effects:

  • Inhibition of Norepinephrine Release : DEX reduces catecholamine release from nerve endings, thereby dampening sympathetic nervous system activity. This mechanism is crucial in its ability to provide sedation without significant respiratory depression .
  • Neuroprotective Effects : Research indicates that DEX can mitigate neuronal damage by inhibiting excitatory neurotransmitter release, such as glutamate. It enhances the expression of excitatory amino acid transporters, which helps in reducing excitotoxicity during ischemic events .
  • Anti-inflammatory Properties : DEX has been shown to reduce inflammation by modulating microglial activation and decreasing the expression of pro-inflammatory cytokines. This is particularly relevant in conditions like sepsis and neuropathic pain .

Biological Effects

The biological effects of this compound encompass a wide range of physiological responses:

  • Sedation and Analgesia : DEX is widely used for sedation in intensive care settings due to its ability to provide analgesia while maintaining patient arousability. It has been shown to reduce opioid requirements in postoperative settings .
  • Cardiovascular Stability : Unlike other sedatives, DEX tends to preserve hemodynamic stability. Studies have reported a decreased incidence of adverse cardiovascular events when administered perioperatively at low doses .
  • Neuroprotective Role : In animal models, DEX administration has been associated with reduced neuronal apoptosis and improved outcomes following ischemic injuries. It modulates pathways involved in cell survival, including the PI3K-Akt pathway, which inhibits apoptosis through upregulation of anti-apoptotic proteins .

Case Studies and Clinical Applications

Several clinical studies have highlighted the efficacy of this compound in various medical scenarios:

  • Postoperative Pain Management :
    • A randomized controlled trial demonstrated that patients receiving this compound required significantly lower doses of opioids post-surgery compared to those receiving standard analgesics alone. This finding supports its role as an adjunctive agent in multimodal analgesia strategies .
  • Neuropathic Pain Relief :
    • In a study involving patients with chronic neuropathic pain, this compound infusion resulted in significant pain reduction, attributed to its action on α2 receptors within the spinal cord .
  • Sepsis Management :
    • Clinical observations suggest that this compound can decrease inflammatory markers in septic patients, potentially improving outcomes by mitigating systemic inflammatory responses .

Summary of Research Findings

Study FocusKey FindingsReference
Neuroprotective EffectsReduced neuronal apoptosis; enhanced survival pathways
Sedation EfficacyLower opioid consumption post-surgery
Anti-inflammatory ActionDecreased inflammatory mediators in sepsis
Cardiovascular StabilityFewer adverse cardiovascular events during sedation

Eigenschaften

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873388
Record name Dexmedetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, 1.74e-01 g/L
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate.
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

113775-47-6
Record name Dexmedetomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113775-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmedetomidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmedetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmedetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXMEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexmedetomidine
Reactant of Route 2
Dexmedetomidine
Reactant of Route 3
Dexmedetomidine
Reactant of Route 4
Reactant of Route 4
Dexmedetomidine
Reactant of Route 5
Dexmedetomidine
Reactant of Route 6
Dexmedetomidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.